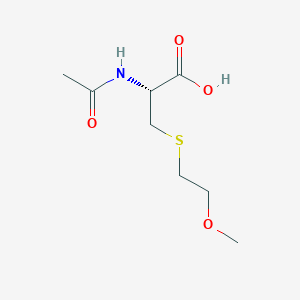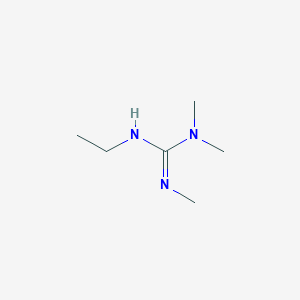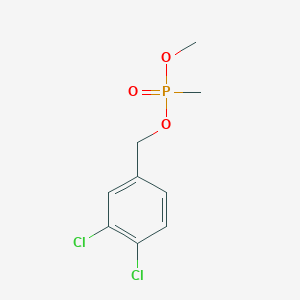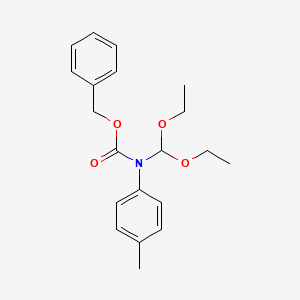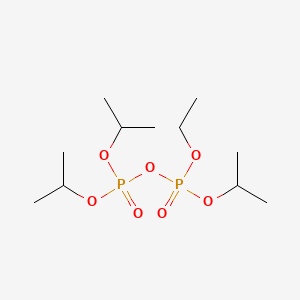![molecular formula C12H10O3 B14497314 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde CAS No. 65022-02-8](/img/structure/B14497314.png)
5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This specific compound features two furan rings connected by an ethenyl group, with one of the furan rings substituted with a methyl group and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde typically involves the reaction of 5-methylfurfural with a suitable ethenylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the ethenyl linkage between the two furan rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Purification steps like distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carboxylic acid.
Reduction: 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The furan rings may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-5-methylfuran: Similar structure but with an ethyl group instead of an ethenyl linkage.
2(5H)-Furanone, 5-methyl-: Contains a lactone ring instead of an aldehyde group.
5-(Ethoxymethyl)furan-2-carboxaldehyde: Features an ethoxymethyl group instead of a methyl group.
Uniqueness
5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde is unique due to its dual furan ring structure connected by an ethenyl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
65022-02-8 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
5-[2-(5-methylfuran-2-yl)ethenyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-9-2-3-10(14-9)4-5-11-6-7-12(8-13)15-11/h2-8H,1H3 |
Clé InChI |
BMJLDDQKPAZFBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=CC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
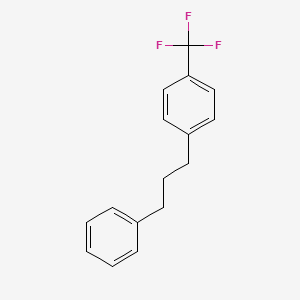
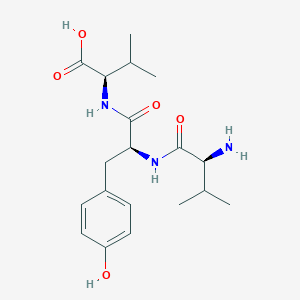
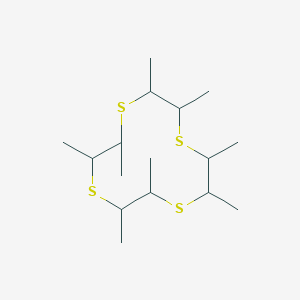
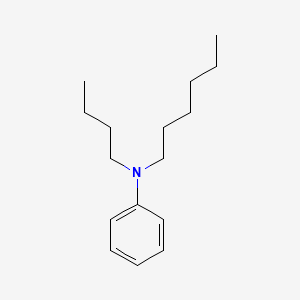
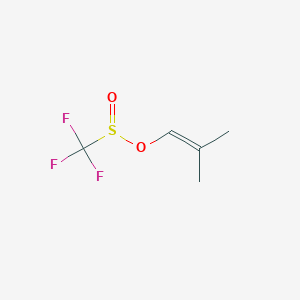
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
